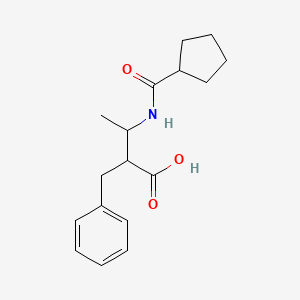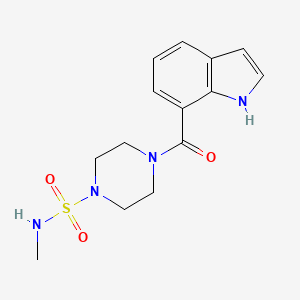![molecular formula C16H19N3O3 B7448057 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one](/img/structure/B7448057.png)
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones and amines.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group is introduced via an acylation reaction using methoxyacetyl chloride and a suitable base.
Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction between anthranilic acid derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[1-(2-Methoxyacetyl)piperidin-3-yl]quinazolin-4-one
- 3-[1-(2-Methoxyacetyl)piperidin-2-yl]quinazolin-4-one
Uniqueness
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds. Its methoxyacetyl group and piperidine ring contribute to its unique pharmacological profile.
Propiedades
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-4-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-10-15(20)18-8-6-12(7-9-18)19-11-17-14-5-3-2-4-13(14)16(19)21/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSILZGDVWYQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S)-3-[(1-cyclopentylpyrazole-3-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7447987.png)

![5-[[[2-(1-Propan-2-ylpyrazol-3-yl)acetyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7448005.png)
![4-[4-(2-chlorophenoxy)piperidin-1-yl]-2-(methoxymethyl)-1H-pyrimidin-6-one](/img/structure/B7448018.png)
![N-[[1-(2,3-dichlorophenyl)triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7448024.png)
![2-[4-[(5-Propan-2-yl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7448029.png)
![2-[3-[(3-Propyl-1,2,4-thiadiazol-5-yl)carbamoylamino]phenyl]acetic acid](/img/structure/B7448032.png)
![(1R,2R)-2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]cyclohexan-1-ol](/img/structure/B7448045.png)
![3-(2-Hydroxyethyl)-2-[methyl(pyrazin-2-ylmethyl)amino]quinazolin-4-one](/img/structure/B7448046.png)
![6-[(6-Methylpyrimidin-4-yl)methyl]-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7448052.png)
![1-(2,2-dimethylpropanoyl)-N-[(1-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7448060.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-[2-[(dimethylamino)methyl]pyridin-4-yl]urea](/img/structure/B7448068.png)
![4-Tert-butyl-2-[[4-(2-methoxyphenyl)triazol-1-yl]methyl]-1,3-thiazole](/img/structure/B7448076.png)
